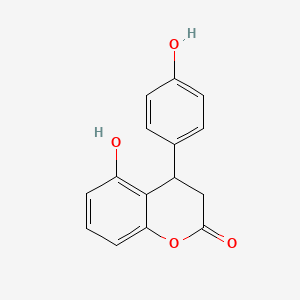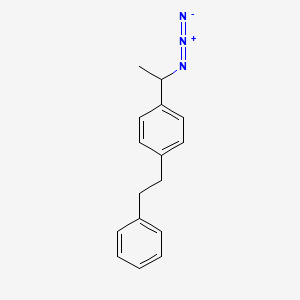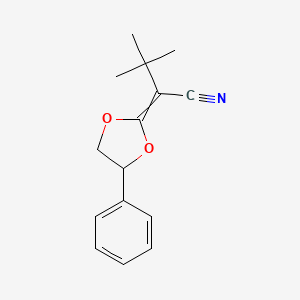
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile is an organic compound with a complex structure that includes a dioxolane ring and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1,3-dioxolane-2-one with a suitable nitrile source in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The dioxolane ring may also contribute to its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile include:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A compound with a similar dioxolane ring but different functional groups.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another dioxolane derivative with distinct chemical properties.
2,3-Isopropylidene-sn-glycerol: A related compound with a dioxolane ring and glycerol backbone.
Eigenschaften
CAS-Nummer |
574743-30-9 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
3,3-dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12(9-16)14-17-10-13(18-14)11-7-5-4-6-8-11/h4-8,13H,10H2,1-3H3 |
InChI-Schlüssel |
NSOQCYUFLVZZTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C1OCC(O1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


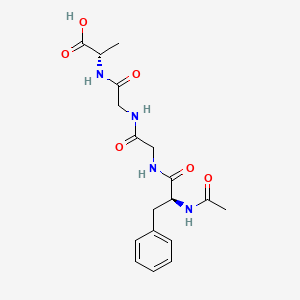
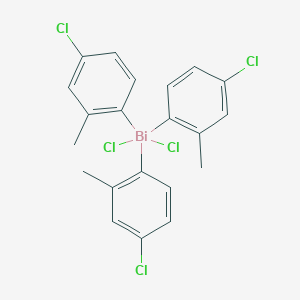
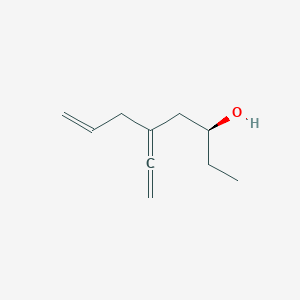

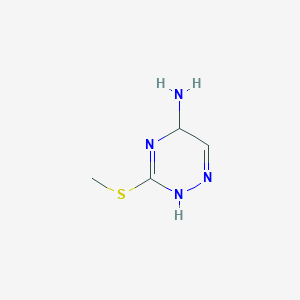
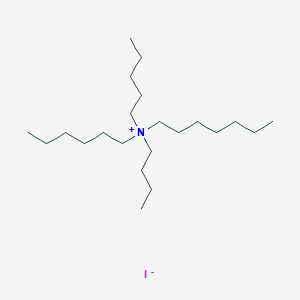
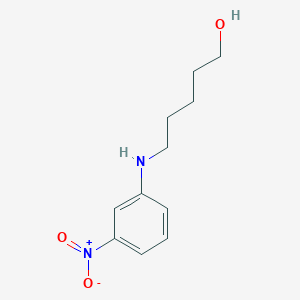

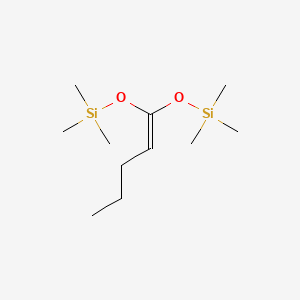
![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
